molecular formula C17H22N2 B158457 4,4'-Methylenebis(N,N-dimethylaniline) CAS No. 137198-51-7

4,4'-Methylenebis(N,N-dimethylaniline)

Cat. No. B158457
M. Wt: 254.37 g/mol
InChI Key: JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(N,N-dimethylaniline) is an intermediate in dye manufacture and works as a reagent for the determination of lead . It is suitable for the qualitative assay of cyanogens .


Synthesis Analysis

The synthesis of 4,4’-Methylenebis(N,N-dimethylaniline) involves a mixture of MDA, DMC, and NaY stirred at 190∘C for 6 hours, yielding MBDMA . The compound is also known by other names such as N,N,N′,N′-Tetramethyl-4,4′-diaminodiphenylmethane, N,N,N′,N′-Tetramethyl-4,4′-methylenedianiline, Arnolds base, Michlers base .


Molecular Structure Analysis

The molecular structure of 4,4’-Methylenebis(N,N-dimethylaniline) is represented by the linear formula: CH2[C6H4N(CH3)2]2 . Its CAS Number is 101-61-1 and it has a molecular weight of 254.37 .


Chemical Reactions Analysis

4,4’-Methylenebis(N,N-dimethylaniline) has been used to check the production of hydrogen cyanide by bacteria . It has also been used as a component in the preparation of Feigl-Anger paper for visualizing HCN release .


Physical And Chemical Properties Analysis

4,4’-Methylenebis(N,N-dimethylaniline) appears as a powder, crystals or chunks . It has a melting point of 88-89 °C (lit.) .

Scientific Research Applications

Oxidation and Synthesis Processes

4,4'-Methylenebis(N,N-dimethylaniline) is notable for its role in various oxidation and synthesis processes. For example, it is a product of the iron-catalyzed oxidation of N,N-dimethylaniline with molecular oxygen, resulting in a mixture that includes N-methylformanilide and N-methylaniline (Murata, Miura, & Nomura, 1989). Additionally, its formation through the reaction of N,N-dimethylaniline with tetrahalomethanes like tetrabromomethane in acetonitrile has been observed, initiated by electron transfer (Matsubara et al., 2003).

Material Science Applications

In material science, 4,4'-Methylenebis(N,N-dimethylaniline) has been explored for its thermal expansion behavior. The thermal expansion of its polymorphs has been studied, revealing distinct properties like large uniaxial negative thermal expansion in one form, influenced by the steric effects of methyl groups in the solid (Bhattacharya & Saha, 2014).

Photochemical Research

The compound has also been studied in photochemical contexts. For instance, solvent effects on the crystal photochromism of derivatives of 4,4'-methylenebis(N,N-dimethylaniline) have been examined, showing the dependency of thermal fading rate constants of photochromes on solvent molecules in the crystal unit (Taneda, Koyama, & Kawato, 2009).

Analytical Chemistry and Catalysis

In analytical chemistry, 4,4'-Methylenebis(N,N-dimethylaniline) is involved in catalytic processes. Lanthanoid-based Lewis acid catalysts have been tested for the formation of Michler's hydride, a derivative of 4,4'-Methylenebis(N,N-dimethylaniline), with these catalysts proving superior to other metal-based catalysts (Andrews et al., 2009).

Molecular and Biomolecular Spectroscopy

A comparative study of the structure and vibrational spectra of 4,4'-methylenebis(N,N-dimethylaniline) and related compounds has been conducted to investigate structural stability and spectroscopic properties (Badawi, 2013).

Molecular Complexation Study

Investigations into the molecular complexation between 4,4'-methylene-bis(N,N-dimethylaniline) and β-cyclodextrin have been conducted, revealing insights into the formation and characterization of inclusion complexes in aqueous medium and solid state (Periasamy, Kothainayaki, & Sivakumar, 2015).

Safety And Hazards

4,4’-Methylenebis(N,N-dimethylaniline) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Carcinogenicity Category 1B . It may cause cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions are not mentioned in the search results, the compound’s use in dye manufacture, lead determination, and cyanogen assays suggest potential applications in these areas . It may also be suitable for the preparation and characterization of inclusion complex with β-cyclodextrin .

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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InChI

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
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InChI Key

JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H22N2
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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DSSTOX Substance ID

DTXSID5020869
Record name 4,4'-Methylenebis(N,N-dimethylaniline)
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Molecular Weight

254.37 g/mol
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Physical Description

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline]
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Boiling Point

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg
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Flash Point

412 °F (NTP, 1992), 211 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide
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Density

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg]
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Product Name

4,4'-Methylenebis(N,N-dimethylaniline)

Color/Form

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand

CAS RN

101-61-1
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Melting Point

194 to 196 °F (NTP, 1992), 91.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
261
Citations
J Park, D Kim, YD Suh, SK Kim - The Journal of Physical …, 1994 - ACS Publications
Photoinduced electron transfer reactions from aromatic amines to Ceo and C70 were studied by steady-state fluorescence, picosecond time-resolved fluorescence, and picosecond …
Number of citations: 40 pubs.acs.org
EK Weisburger, ASK Murthy, HS Liljaand… - Journal of the …, 1984 - academic.oup.com
Feeding 4,4′-methylenebis(N,N-dimethyl)benzenamine [CAS: 101-61-1; 4,4′methylenebis(N,N-dimethylaniline)] to inbred F344 rats increased the incidence of thyroid lesions (…
Number of citations: 44 academic.oup.com
ZO Tesfaldet, JF van Staden, RI Stefan - Talanta, 2004 - Elsevier
A simple and sensitive sequential injection spectrophotometric procedure is proposed for the determination of trace amounts of iodide in pharmaceutical preparations. The method is …
Number of citations: 20 www.sciencedirect.com
HM Badawi - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
The structural stability of 4,4′-methylenedianiline (MDA), 4,4′-methylenebis(N,N-dimethylaniline) (MBDMA) and their parent diphenylmethane (DPM) was investigated by the DFT-…
Number of citations: 14 www.sciencedirect.com
R Hand, RF Nelson - Journal of The Electrochemical Society, 1970 - iopscience.iop.org
The electrochemical oxidation of N, N‐dimethylaniline (DMA) has been investigated in nonaqueous media in some detail. The products formed were found to depend on DMA …
Number of citations: 45 iopscience.iop.org
H Nakai, T Saito, M Yamakawa - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
(IUCr) Structures of N,N,N',N'-tetramethylbenzidine (I) and 4,4'-methylenebis(N,N-dimethylaniline) (II) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 6 scripts.iucr.org
W Lesueur, AJ Rogers, C Floriani… - Inorganic …, 1998 - ACS Publications
Reaction of the bidentate ligand 2,2‘-methylenebis(5-(dimethylamino)aniline) (2, L) with PdCl 2 and K 2 PtCl 4 and the bidentate ligand 2,2‘-methylenebis(5-(acetylamino)aniline (5, L‘) …
Number of citations: 7 pubs.acs.org
Y Matsubara, T Matsuda, A Kato, Y Kakedai… - Synthetic …, 2003 - Taylor & Francis
Reaction of N,N-dimethylaniline (1) with tetrahalomethanes such as tetrabromomethane and tetrachloromethane in acetonitrile was found to give 4,4′-methylenebis(N,N-…
Number of citations: 5 www.tandfonline.com
T Michida, E Osawa, Y Yamaoka - Yakugaku Zasshi: Journal of the …, 2001 - europepmc.org
Preparative constant-current electrolysis of N, N-dimethylaniline (100 mM, DMA) was carried out in dry acetonitrile containing Et4NClO4 to give N, N, N', N'-tetra-methylbenzidine (TMB) …
Number of citations: 4 europepmc.org
PC Andrews, PC Junk, KP Kemppinen… - Letters in Organic …, 2009 - ingentaconnect.com
A series of lanthanoid (Ln3+) based Lewis acid catalysts were investigated as alternatives to other metal based catalysts for the formation of Michler's hydride, 4,4'-methylenebis(N,N-…
Number of citations: 1 www.ingentaconnect.com

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